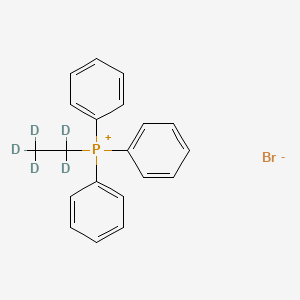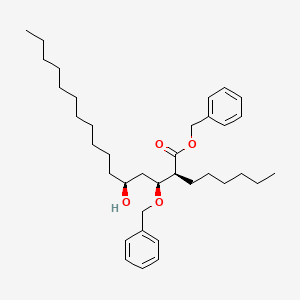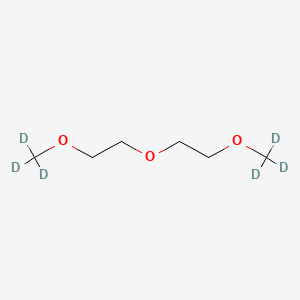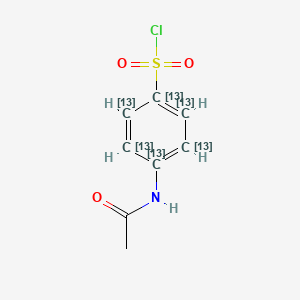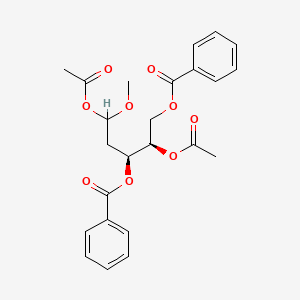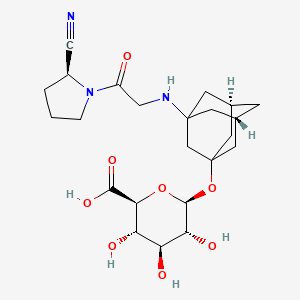
5-Fluorocitosina-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro Cytosine-13C,15N2 is the labelled analogue of 5-Fluorocytosine . It is a fluorinated pyrimidine analogue and a synthetic antifungal medication .
Synthesis Analysis
The synthesis of 5-Fluoro Cytosine-13C,15N2 involves state-of-the-art technology to produce Cytosine stable isotopes that are highly enriched and isotopically labeled to the highest standards .Molecular Structure Analysis
The molecular formula of 5-Fluoro Cytosine-13C,15N2 is C4H3FN2O2 . It is a fluorinated pyrimidine analogue .Chemical Reactions Analysis
5-Fluoro Cytosine-13C,15N2 is a toxic antifungal/antimicrobial agent . It is known for its valuable contributions to scientific research .Aplicaciones Científicas De Investigación
Investigación en Biología Molecular
El compuesto sirve como material de referencia certificado para un análisis de datos altamente preciso y confiable, que es esencial en la investigación de enfermedades infecciosas y los estándares analíticos .
Mapeo de Rutas Metabólicas
Los investigadores usan 5-Fluorocitosina-13C,15N2 para investigar el impacto de la citosina fluorada en varios procesos biológicos. Ayuda a mapear las rutas metabólicas de los ácidos nucleicos .
Exploración de la Estructura del ADN y el ARN
Es una herramienta vital para explorar la estructura y la funcionalidad del ADN y el ARN, lo que permite la identificación de posibles objetivos para la intervención terapéutica .
Mecanismo De Acción
Target of Action
It is known to be used in research to study metabolic conversions and the subsequent biochemical pathways .
Mode of Action
It is used in research to provide insights into cellular dynamics and the molecular basis of enzyme interactions .
Biochemical Pathways
5-Fluoro Cytosine-13C,15N2 is used to study metabolic conversions and the subsequent biochemical pathways in greater detail . It provides insights into cellular dynamics and the molecular basis of enzyme interactions .
Result of Action
It is known to affect gene expression and differentiation when incorporated into dna. DNAs with low levels of 5-fluorocytosine are potent inhibitors of DNA-cytosine methyltransferase, impacting gene control mechanisms in eukaryotic systems.
Safety and Hazards
5-Fluoro Cytosine-13C,15N2 is a toxic antifungal/antimicrobial agent . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . Safety measures include wearing respiratory protection, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, evacuating personnel to safe areas, avoiding breathing dust, and avoiding contact with skin, eyes or clothing .
Análisis Bioquímico
Biochemical Properties
5-Fluoro Cytosine-13C,15N2 interacts with various enzymes, proteins, and other biomolecules. It is known to affect gene expression and differentiation when incorporated into DNA. The compound provides valuable contributions to scientific research, particularly in the study of metabolic conversions and the subsequent biochemical pathways .
Cellular Effects
The effects of 5-Fluoro Cytosine-13C,15N2 on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound is known for its valuable contributions to scientific research, particularly in the study of cellular dynamics .
Molecular Mechanism
5-Fluoro Cytosine-13C,15N2 exerts its effects at the molecular level through various mechanisms. It is known to interfere with both deoxyribonucleic acid (DNA) and protein synthesis . After being actively transported into the fungal cell by membrane permeases, 5-Fluoro Cytosine-13C,15N2 is converted via 5-FU to 5-fluoro-uridylate .
Metabolic Pathways
5-Fluoro Cytosine-13C,15N2 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Propiedades
IUPAC Name |
6-amino-5-fluoro-(213C,1,3-15N2)1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i4+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECTZIEBJDKEO-DPZTXFNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N][13C](=O)[15NH]C(=C1F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
